5-amino-N-cyclobutyl-2-methylbenzamide
Overview
Description
5-amino-N-cyclobutyl-2-methylbenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the 5th position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to form 5-nitro-2-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 5-amino-2-methylbenzoic acid.
Amidation: The final step involves the reaction of 5-amino-2-methylbenzoic acid with cyclobutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
5-amino-N-cyclobutyl-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-N-cyclobutyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylbenzamide: Lacks the cyclobutyl group, making it less sterically hindered.
5-amino-2-methylbenzamide: Similar structure but without the cyclobutyl group, affecting its binding properties.
5-amino-N-cyclopropyl-2-methylbenzamide: Contains a cyclopropyl group instead of a cyclobutyl group, influencing its chemical reactivity and biological activity.
Uniqueness
5-amino-N-cyclobutyl-2-methylbenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can affect its binding affinity to biological targets and its reactivity in chemical transformations, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
5-amino-N-cyclobutyl-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research sources.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Nitration : Starting with 2-methylbenzoic acid, nitration produces 5-nitro-2-methylbenzoic acid.
- Reduction : The nitro group is reduced to an amino group using agents like iron powder in hydrochloric acid, yielding 5-amino-2-methylbenzoic acid.
- Amidation : Finally, the reaction of 5-amino-2-methylbenzoic acid with cyclobutylamine in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) forms the desired compound.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The amino group and cyclobutyl moiety are crucial for binding, potentially inhibiting or modulating target activity. This interaction can lead to various biological effects depending on the specific context and target involved.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which is crucial for drug development targeting metabolic pathways.
- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in the context of neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibacterial agents .
- CNS Disorders : Its modulation of glutamate receptors indicates potential applications in treating conditions like anxiety and depression .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, a comparative table with related compounds is provided below:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Cyclobutyl group enhances steric hindrance | Potential enzyme inhibitor; receptor modulator |
5-amino-2-methylbenzamide | Simpler structure without cyclobutyl | Moderate receptor activity |
5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Contains fluorine for enhanced lipophilicity | Increased potency against certain targets |
Properties
IUPAC Name |
5-amino-N-cyclobutyl-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJIKGQDHGXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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